molecular formula C16H15ClN4O2S B2719349 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946287-23-6

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2719349
CAS No.: 946287-23-6
M. Wt: 362.83
InChI Key: PNAFHZPBZSHINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone" features a benzothiazole core substituted with a chlorine atom at the 4-position, linked via a piperazine moiety to a 3-methylisoxazole group. This structure combines heterocyclic systems (thiazole, isoxazole) known for their pharmacological relevance. Piperazine, a flexible linker, may contribute to solubility and conformational adaptability, while the methyl group on the isoxazole could influence steric and lipophilic properties .

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-10-9-12(23-19-10)15(22)20-5-7-21(8-6-20)16-18-14-11(17)3-2-4-13(14)24-16/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAFHZPBZSHINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-linked intermediate.

    Isoxazole Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or isoxazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiazole or isoxazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds containing benzothiazole and piperazine moieties exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.

Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
A54915.2Apoptosis induction
HeLa12.8Cell cycle arrest
MCF-710.5Inhibition of proliferation

These findings suggest that the compound effectively targets various cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that derivatives of benzothiazole and piperazine exhibit significant activity against various bacterial strains.

Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results indicate that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.

Neuroprotective Effects

Compounds similar to (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism may involve antioxidant activity, modulation of neuroinflammatory pathways, and prevention of neuronal apoptosis.

Case Studies on Neuroprotection

  • Study on Neuroprotection in Alzheimer's Disease Models : A study demonstrated that derivatives with similar structures could prevent neurotoxicity induced by amyloid-beta peptides, suggesting potential therapeutic applications in Alzheimer's disease.
  • Parkinson's Disease Models : Research indicated that such compounds could reduce dopaminergic neuron loss in animal models, highlighting their potential in treating Parkinson's disease.

Mechanism of Action

The mechanism of action of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation or bacterial growth, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Benzothiazole Derivatives

Key structural analogs differ in substituents on the benzothiazole ring or linked heterocycles. Examples include:

  • Ethoxy-substituted analog: (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS: 941869-25-6), where the 6-ethoxy group replaces the 4-chloro substituent.
  • 4-Ethyl-substituted analog: (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS: 941869-27-8). The ethyl group introduces steric bulk and lipophilicity, possibly affecting membrane permeability .
  • Fluorophenyl derivatives : Compounds such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-pyrazol-1-yl)thiazole () highlight the impact of halogen positioning. Fluorine’s electronegativity and small size may enhance binding precision compared to bulkier substituents .
Table 1: Substituent Effects on Key Properties
Compound Substituent (Position) Electronic Effect Predicted logP* Potential Impact on Bioactivity
Target Compound 4-Cl (benzothiazole) Electron-withdrawing ~3.2 Enhanced target affinity
941869-25-6 6-OEt (benzothiazole) Electron-donating ~2.8 Increased solubility
941869-27-8 4-Et (benzothiazole) Neutral/Lipophilic ~3.5 Higher membrane permeability
Fluorophenyl analog () 4-F (benzothiazole) Electron-withdrawing ~2.9 Improved metabolic stability

*logP values estimated using fragment-based methods.

Heterocyclic Moieties and Linker Modifications

  • Isoxazole vs. Pyrazole: Pyrazole-containing analogs (e.g., rimonabant, ) exhibit cannabinoid receptor modulation, whereas isoxazole groups (as in the target compound) may confer distinct hydrogen-bonding capabilities due to the oxygen atom.
  • Piperazine vs. Alternative Linkers : Piperazine’s conformational flexibility contrasts with rigid linkers (e.g., ester groups in ), which could restrict binding orientations.

Computational and Experimental Similarity Analyses

  • Tanimoto Coefficients: Structural similarity metrics () suggest that substitution patterns significantly affect similarity scores.
  • Halogen Bonding : The 4-Cl substituent in the target compound may engage in halogen bonding (evidenced in thiazole derivatives, ), a feature absent in ethoxy or ethyl analogs .

Biological Activity

The compound (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a notable member of the class of piperazine derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C17H18ClN5OS
  • Molecular Weight : 375.9 g/mol
  • CAS Number : 1013798-81-6

Structure

The structure of the compound features a piperazine ring substituted with a chlorobenzo[d]thiazole moiety and a methylisoxazole group, contributing to its unique biological profile.

Anticholinesterase Activity

Recent studies have highlighted the potential of compounds similar to this compound as acetylcholinesterase (AChE) inhibitors , which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased acetylcholine levels, thereby enhancing neurotransmission in the brain.

Case Study: AChE Inhibition

In a comparative study, several derivatives were synthesized and tested for their AChE inhibitory activity. For instance, compounds containing similar thiazole structures exhibited IC50 values ranging from 2.7 µM to higher concentrations, indicating robust inhibitory effects against AChE . This suggests that modifications in the molecular structure can lead to enhanced biological activity.

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various bacterial strains. Preliminary findings suggest moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, with specific derivatives demonstrating significant inhibition .

Urease Inhibition

Another area of interest is the urease inhibitory activity of related compounds. The synthesized derivatives showed promising results, with some achieving IC50 values significantly lower than standard inhibitors, indicating potential for development as urease inhibitors .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions combining various heterocyclic compounds. The synthetic route often includes the coupling of substituted benzothiazoles with piperazine derivatives followed by functionalization at the isoxazole position .

In Silico Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with target enzymes such as AChE. These computational analyses provide insights into how structural modifications can enhance binding affinity and specificity towards biological targets .

Summary of Biological Activities

Biological ActivityObserved EffectReference
AChE InhibitionIC50 values as low as 2.7 µM
Antibacterial ActivityModerate to strong against S. typhi and B. subtilis
Urease InhibitionSignificant inhibition observed

Q & A

Q. What are the optimal synthetic routes for preparing (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone, and how can purity be maximized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the 4-chlorobenzo[d]thiazole core, followed by coupling with a piperazine derivative. A key step is the nucleophilic substitution or Buchwald–Hartwig amination to attach the piperazine moiety. The final methanone linkage to 3-methylisoxazole may employ a coupling reagent like EDCI/HOBt in anhydrous DMF at 0–5°C. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization using ethanol/water mixtures. Yield optimization (50–70%) depends on strict anhydrous conditions and inert atmospheres for moisture-sensitive intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • 1H/13C NMR: Assign peaks for the benzo[d]thiazole (δ 7.2–8.1 ppm for aromatic protons), piperazine (δ 2.5–3.5 ppm for N–CH2), and isoxazole (δ 6.1–6.3 ppm for the isoxazole proton).
  • IR Spectroscopy: Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and C–N stretches (1200–1300 cm⁻¹) from the piperazine and isoxazole rings.
  • X-ray Crystallography: Resolve the spatial arrangement of the chlorobenzo[d]thiazole and isoxazole groups, with unit cell parameters comparable to related structures (e.g., monoclinic P21/c, a ≈ 6.0 Å, b ≈ 18.7 Å) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer: Begin with in vitro assays:
  • Antimicrobial Activity: Broth microdilution (MIC against S. aureus, E. coli) using 96-well plates.
  • Anti-inflammatory Screening: COX-2 inhibition via ELISA, comparing to celecoxib as a reference .
  • Cytotoxicity: MTT assay on HEK-293 or HeLa cells (IC50 determination).
    Dose ranges: 1–100 µM, with DMSO as a solvent control (<0.1% v/v). Triplicate runs and statistical validation (p < 0.05) are critical .

Advanced Research Questions

Q. How do structural modifications to the chlorobenzo[d]thiazole or isoxazole moieties affect bioactivity?

  • Methodological Answer:
  • SAR Studies: Replace the 4-chloro group with bromo, methyl, or nitro substituents to assess electronic effects on receptor binding. For the isoxazole, test 4-methyl vs. 5-methyl isomers.
  • Data Analysis: Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities to targets like COX-2 or bacterial gyrase. Compare IC50 shifts (e.g., 4-Cl → 4-NO2 may enhance anti-inflammatory activity by 2-fold) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulate ligand-protein complexes (e.g., with COX-2) in GROMACS, using AMBER force fields. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA).
  • QSAR Modeling: Train models with descriptors like LogP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.8) .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Methodological Answer:
  • pH Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Half-life (t1/2) >60 min suggests suitability for in vivo studies .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

  • Methodological Answer:
  • Meta-Analysis: Normalize data using Z-scores to account for assay variability (e.g., cell line differences).
  • Experimental Replication: Repeat assays under standardized conditions (e.g., identical ATP concentrations in kinase assays).
  • Confounder Control: Test for solvent effects (DMSO vs. PBS) and serum protein binding .

Q. Can synergistic effects be observed when combining this compound with established drugs?

  • Methodological Answer: Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices:
  • Synergy (FIC ≤ 0.5): Combine with fluconazole (antifungal) or doxorubicin (anticancer).
  • Data Interpretation: Isobolograms and Combenefit software quantify synergy scores. Dose reduction by >50% indicates clinical potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.